REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:9]([N:12]=[C:13]=[O:14])[CH2:10][CH3:11]>C1(C)C=CC=CC=1>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:13]([NH:12][CH2:9][CH2:10][CH3:11])=[O:14]
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
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NC=1C(=CC=CC1)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C(CC)N=C=O
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Type
|
CUSTOM
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Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The mixture was stirred for 1 h
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Duration
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1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)NC(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |